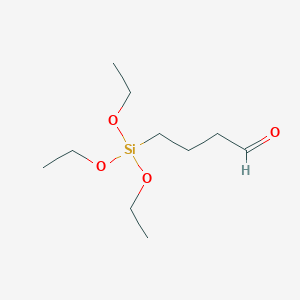
Triethoxysilylbutyraldehyde
Descripción general
Descripción
Triethoxysilylbutyraldehyde, also known as Aldehyde Functional Trialkoxy Silane, is a silane coupling agent . It has the ability to form a durable bond between organic and inorganic materials to generate desired heterogeneous environments or to incorporate the bulk properties of different phases into a uniform composite structure . The molecular formula is C10H22O4Si .
Chemical Reactions Analysis
Triethoxysilylbutyraldehyde has been used in the development of novel enzyme immobilization methods . It’s also used in the fabrication of bio-based hybrid aerogels made of tannin and silica .Physical And Chemical Properties Analysis
Triethoxysilylbutyraldehyde has a molecular weight of 234.36 and a density of 0.096 g/cm3 . It’s a straw-colored liquid .Aplicaciones Científicas De Investigación
Bio-Based Hybrid Aerogels
Triethoxysilylbutyraldehyde plays a significant role in the production of bio-based hybrid aerogels made of tannin and silica . It enables the covalent bonding of tannin and silica, leading to the creation of highly porous, homogeneous hybrid tannin-silica aerogels . The properties of these aerogels can be distinctly altered by changing the processing parameters .
Enzyme Immobilization
Triethoxysilylbutyraldehyde has been used in the development of novel enzyme immobilization methods . It has been applied to assess a novel immobilization reagent, leading to the fabrication of immobilized enzyme microreactors for peptide mapping .
Synthesis of Organic Compounds
Triethoxysilylbutyraldehyde is involved in the synthesis of 1H-pyrazolo [1,2-b]phthalazine-5,10-diones. These are a class of organic compounds with potential applications in pharmaceuticals and materials science.
Surface Modification
Researchers have exploited the aldehyde functionality of Triethoxysilylbutyraldehyde to attach desired organic molecules or biomolecules onto modified surfaces. This approach allows for the tailoring of surface properties like wettability, adhesion, and chemical reactivity for specific research applications.
Mecanismo De Acción
Target of Action
Triethoxysilylbutyraldehyde (TESB) is primarily used in the field of biochemistry for the immobilization of enzymes . The primary targets of TESB are proteolytic enzymes, such as chymotrypsin (CT), which are used in peptide mapping .
Mode of Action
TESB interacts with its targets (proteolytic enzymes) by facilitating their immobilization . This immobilization process enhances the efficiency of enzymatic digestion, which is crucial in peptide mapping . The immobilization of enzymes reduces auto-proteolysis, allowing for high enzyme-to-substrate ratios .
Biochemical Pathways
The primary biochemical pathway affected by TESB is the digestion of proteins with proteolytic enzymes, a process that expedites the analysis of peptide mapping . By immobilizing the enzymes, TESB facilitates a greater degree of enzymatic digestion, leading to higher sequence coverage in bottom-up proteomics .
Result of Action
The application of TESB in enzyme immobilization has the potential to facilitate a greater degree of enzymatic digestion with higher sequence coverage than traditional immobilization or crosslinking reagents for bottom-up proteomics . For instance, it was found that an immobilized enzyme microreactor (IMER) utilizing TESB had a sequence coverage of 29% from MS analysis .
Action Environment
The action of TESB is influenced by various environmental factors. For instance, the efficiency of the immobilization process can be affected by the solvent used, with alcohols or ethers typically being used for the reaction .
Safety and Hazards
Direcciones Futuras
The application of Triethoxysilylbutyraldehyde in enzyme immobilization has the potential to facilitate a greater degree of enzymatic digestion with higher sequence coverage than traditional immobilization or crosslinking reagents for bottom-up proteomics . It also has potential applications in the fabrication of bio-based hybrid aerogels .
Propiedades
IUPAC Name |
4-triethoxysilylbutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O4Si/c1-4-12-15(13-5-2,14-6-3)10-8-7-9-11/h9H,4-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNDWZCDAOTGDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCC=O)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethoxysilylbutyraldehyde | |
CAS RN |
917773-12-7, 88276-92-0 | |
| Record name | Triethoxysilylbutyraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Triethoxysilylbutyraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Triethoxysilylbutyraldehyde acts as a crosslinking agent, enabling the covalent bonding of biomolecules to surfaces or other biomolecules. For instance, TESB facilitates the covalent immobilization of enzymes like chymotrypsin onto surfaces for the creation of immobilized enzyme microreactors (IMERs) []. This immobilization allows for the efficient digestion of proteins like bovine serum albumin (BSA) for peptide mapping analysis []. TESB has also been used to covalently link tannin and silica to create hybrid aerogels with desirable properties like high surface area and porosity [].
ANone: * Molecular Formula: C10H22O4Si* Molecular Weight: 234.37 g/mol* Spectroscopic Data: While specific spectroscopic data is not provided in the research papers, NMR (Nuclear Magnetic Resonance) and FTIR (Fourier-transform infrared spectroscopy) are commonly employed techniques for characterizing the structure of Triethoxysilylbutyraldehyde. These techniques provide information about the compound's functional groups and their arrangement within the molecule.
A: Triethoxysilylbutyraldehyde plays a crucial role in creating the sensing surface of liquid crystal (LC) biosensors. It is used in conjunction with N,N-dimethyl-N-octadecyl(3-aminopropyl)trimethoxysilyl chloride (DMOAP) to create a mixed self-assembled layer on a glass slide [, ]. This layer serves as a platform for immobilizing oligonucleotide probes that can selectively bind to target molecules. When integrated into the LC biosensor, this modified surface allows for the label-free detection of analytes like sulfadimethoxine [] and heavy metal ions [] through changes in the optical appearance of the liquid crystal layer.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-thien-2-ylethanone](/img/structure/B3430988.png)

![(4S,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B3430999.png)


![{[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B3431013.png)


![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate](/img/structure/B3431021.png)
![1-[(4-Tert-butylphenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B3431024.png)



